Ethyl(prop-2-en-1-yl)amine hydrochloride

Beschreibung

BenchChem offers high-quality Ethyl(prop-2-en-1-yl)amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl(prop-2-en-1-yl)amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

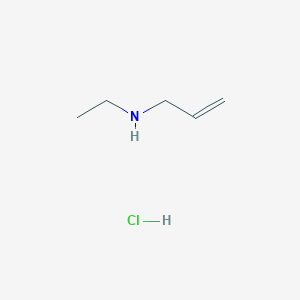

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

N-ethylprop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-3-5-6-4-2;/h3,6H,1,4-5H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYPJILXPFIYJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC=C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80603391 | |

| Record name | N-Ethylprop-2-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61278-97-5 | |

| Record name | N-Ethylprop-2-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl(prop-2-en-1-yl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl(prop-2-en-1-yl)amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of Ethyl(prop-2-en-1-yl)amine hydrochloride (also known as N-ethylallylamine hydrochloride), a versatile amine salt with applications in organic synthesis and as a building block for more complex molecules. This document delves into its fundamental properties, synthesis, spectral characterization, and safety considerations to support its effective use in a research and development setting.

Core Molecular and Physical Properties

Ethyl(prop-2-en-1-yl)amine hydrochloride is the hydrochloride salt of N-ethylallylamine. The presence of both an ethyl and an allyl group on the nitrogen atom makes it a useful intermediate for introducing these functionalities into a target molecule.

Molecular Formula and Weight

The chemical formula for Ethyl(prop-2-en-1-yl)amine hydrochloride is C₅H₁₂ClN, and it has a molecular weight of 121.61 g/mol [1].

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 61278-97-5 | [1] |

| Molecular Formula | C₅H₁₂ClN | [1] |

| Molecular Weight | 121.61 g/mol | [1] |

| Appearance | White to off-white powder | |

| Melting Point | 180-182 °C | |

| Solubility | Soluble in water | |

| Storage | Sealed in a dry environment at 2-8°C | [1] |

Synthesis and Purification

The synthesis of Ethyl(prop-2-en-1-yl)amine hydrochloride typically involves a two-step process: the N-alkylation of a primary amine followed by the formation of the hydrochloride salt. A general, logical workflow for this synthesis is outlined below.

Caption: Figure 1: Synthesis Workflow for Ethyl(prop-2-en-1-yl)amine hydrochloride.

Experimental Protocol: Synthesis of N-Ethylallylamine

This protocol describes a general procedure for the synthesis of the free base, N-ethylallylamine, which is the precursor to the hydrochloride salt.

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Reactant Addition: Charge the flask with a solution of ethylamine in a suitable solvent (e.g., ethanol or acetonitrile).

-

Alkylation: Add allyl bromide dropwise to the stirred ethylamine solution at room temperature. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.

-

Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to ensure the reaction goes to completion. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and basify with a suitable base (e.g., sodium hydroxide) to deprotonate the amine.

-

Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane.

-

Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude N-ethylallylamine.

Experimental Protocol: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude N-ethylallylamine in a minimal amount of a dry, non-polar organic solvent such as diethyl ether.

-

Acidification: Slowly add a solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl or gaseous HCl) to the stirred amine solution.

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing and Drying: Wash the collected solid with a small amount of cold, dry diethyl ether to remove any unreacted starting materials or byproducts. Dry the solid under vacuum to obtain the final Ethyl(prop-2-en-1-yl)amine hydrochloride.

Spectroscopic Characterization

The structural confirmation of Ethyl(prop-2-en-1-yl)amine hydrochloride is achieved through various spectroscopic techniques. The expected spectral data are discussed below based on the known chemical shifts and fragmentation patterns of similar molecules.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl and allyl groups.

-

Allyl Group:

-

A multiplet in the range of 5.7-6.0 ppm corresponding to the vinyl proton (-CH=).

-

Two multiplets or doublets of doublets around 5.2-5.4 ppm for the terminal vinyl protons (=CH₂).

-

A doublet around 3.2-3.4 ppm for the methylene protons adjacent to the nitrogen (-NCH₂-CH=).

-

-

Ethyl Group:

-

A quartet around 2.9-3.1 ppm for the methylene protons adjacent to the nitrogen (-NCH₂-CH₃).

-

A triplet around 1.2-1.4 ppm for the methyl protons (-CH₃).

-

-

Amine Proton:

-

A broad singlet, the chemical shift of which is dependent on concentration and solvent, for the N-H proton of the ammonium salt.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide further structural confirmation.

-

Allyl Group:

-

A peak around 132-135 ppm for the internal vinyl carbon (-CH=).

-

A peak around 118-120 ppm for the terminal vinyl carbon (=CH₂).

-

A peak around 50-55 ppm for the methylene carbon attached to the nitrogen (-NCH₂-).

-

-

Ethyl Group:

-

A peak around 45-50 ppm for the methylene carbon (-NCH₂-).

-

A peak around 11-14 ppm for the methyl carbon (-CH₃).

-

FTIR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretching: A broad band in the region of 2400-3000 cm⁻¹ is characteristic of the ammonium salt.

-

C-H Stretching: Bands in the 2800-3000 cm⁻¹ region for the aliphatic C-H bonds and a peak around 3080 cm⁻¹ for the vinyl C-H stretch.

-

C=C Stretching: An absorption band around 1640-1650 cm⁻¹ for the carbon-carbon double bond of the allyl group.

-

N-H Bending: A peak in the 1500-1600 cm⁻¹ range.

Mass Spectrometry

In a mass spectrum, the molecular ion peak for the free base (C₅H₁₁N) would be observed at m/z 85.15. The fragmentation pattern would likely involve the loss of an ethyl radical (M-29) or an allyl radical (M-41).

Applications in Research and Drug Development

Ethyl(prop-2-en-1-yl)amine and its hydrochloride salt are valuable building blocks in organic synthesis. The presence of a secondary amine allows for further functionalization, while the allyl group can participate in a variety of reactions, including but not limited to:

-

Heck Coupling: The vinyl group can be used in palladium-catalyzed cross-coupling reactions.

-

Metathesis: The alkene functionality can undergo olefin metathesis to form more complex structures.

-

Addition Reactions: The double bond can be subjected to various addition reactions, such as hydrogenation, halogenation, and hydroboration-oxidation.

In the context of drug development, N-alkylated allyl-amines are precursors to a variety of pharmacologically active molecules. The amine functionality is a common feature in many drug candidates, and the allyl group provides a handle for further molecular elaboration.

Safety and Handling

Ethyl(prop-2-en-1-yl)amine hydrochloride is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation[1].

Precautionary Measures

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Immediately wash off with plenty of soap and water.

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

References

Sources

An In-Depth Technical Guide to Ethyl(prop-2-en-1-yl)amine Hydrochloride: Synthesis, Characterization, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl(prop-2-en-1-yl)amine hydrochloride, also known as N-ethylallylamine hydrochloride, is a secondary amine salt that serves as a versatile and valuable building block in organic synthesis. Its structure, featuring both a reactive allyl group and a secondary amine, makes it a precursor for a diverse range of more complex molecules. This guide provides a comprehensive overview of its synthesis, physicochemical and spectroscopic properties, reactivity, and its burgeoning potential in the field of medicinal chemistry and drug development. As a Senior Application Scientist, the following sections are designed to offer not just procedural knowledge, but also the underlying scientific rationale to empower researchers in their experimental design and application of this important synthetic intermediate.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a reagent is paramount for its effective and safe use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 61278-97-5 | [1] |

| Molecular Formula | C₅H₁₂ClN | [1] |

| Molecular Weight | 121.61 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in water and polar organic solvents | General knowledge |

| SMILES | C=CCNCC.[H]Cl | [1] |

Synthesis of Ethyl(prop-2-en-1-yl)amine Hydrochloride: A Protocol Rooted in Mechanistic Understanding

The synthesis of Ethyl(prop-2-en-1-yl)amine hydrochloride is most commonly achieved through the nucleophilic substitution reaction between ethylamine and an allyl halide, followed by salt formation with hydrochloric acid. The primary challenge in this synthesis is controlling the degree of alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of the tertiary amine (diethylallylamine) and even a quaternary ammonium salt as byproducts.[2][3] To mitigate this, a significant excess of the primary amine is typically employed to increase the probability of the allyl halide reacting with the intended ethylamine rather than the N-ethylallylamine product.

Experimental Protocol: Synthesis of N-Ethylallylamine and its Conversion to the Hydrochloride Salt

This protocol is a representative method based on established principles of amine alkylation.

Materials:

-

Ethylamine (70% solution in water)

-

Allyl bromide (or allyl chloride)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Concentrated hydrochloric acid

-

Sodium hydroxide (for potential pH adjustment)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place a significant molar excess of ethylamine solution (e.g., 5-10 equivalents). Cool the flask in an ice bath.

-

Addition of Allyl Halide: Slowly add allyl bromide (1 equivalent) dropwise to the cooled and stirred ethylamine solution. The slow addition and cooling are crucial to control the exothermic nature of the reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours to ensure complete reaction.

-

Work-up: Cool the reaction mixture to room temperature. Add diethyl ether and transfer the mixture to a separatory funnel. The aqueous layer will contain the hydrochloride salts of ethylamine and N-ethylallylamine. The organic layer can be discarded.

-

Basification and Extraction: Carefully add a concentrated solution of sodium hydroxide to the aqueous layer until the pH is strongly basic (pH > 12). This will deprotonate the amine hydrochlorides, liberating the free amines. Extract the aqueous layer multiple times with diethyl ether.

-

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and carefully remove the diethyl ether by rotary evaporation. Caution: N-ethylallylamine is a volatile liquid.

-

Hydrochloride Salt Formation: Dissolve the crude N-ethylallylamine in a minimal amount of diethyl ether and cool the solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until precipitation of the hydrochloride salt is complete.

-

Isolation and Purification: Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield Ethyl(prop-2-en-1-yl)amine hydrochloride.

Causality Behind Experimental Choices:

-

Excess Ethylamine: As previously mentioned, using a large excess of ethylamine is a key strategy to favor the formation of the desired secondary amine by statistical probability, minimizing the formation of over-alkylated products.[2]

-

Stepwise pH Adjustment: The initial reaction mixture will be acidic due to the formation of hydrohalic acid. Basification is necessary to liberate the free amine for extraction into an organic solvent. Subsequent acidification with HCl is then performed to form the stable, solid hydrochloride salt.

Caption: Synthesis workflow for Ethyl(prop-2-en-1-yl)amine hydrochloride.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the ethyl and allyl groups. Based on data for similar compounds like diallylamine hydrochloride, the following peaks can be anticipated (in CDCl₃ or D₂O):

-

Vinyl Protons: A multiplet in the range of 5.8-6.2 ppm corresponding to the -CH= proton of the allyl group. Two distinct multiplets between 5.2-5.6 ppm for the terminal =CH₂ protons.

-

Allylic Protons: A doublet around 3.6 ppm for the -CH₂- group attached to the nitrogen and adjacent to the double bond.

-

Ethyl Group Protons: A quartet around 3.0-3.3 ppm for the -CH₂- group of the ethyl moiety, and a triplet around 1.3-1.5 ppm for the -CH₃ group.

-

N-H Protons: A broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration, likely downfield (e.g., > 9 ppm in some cases for amine hydrochlorides).[4]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

N-H Stretch: A broad band in the region of 2400-3000 cm⁻¹ characteristic of an amine salt.

-

C-H Stretch (alkene): A sharp peak just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).

-

C-H Stretch (alkane): Peaks in the 2850-2960 cm⁻¹ region.

-

C=C Stretch: A peak around 1640 cm⁻¹ for the alkene double bond.

-

N-H Bend: A band in the 1500-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

In a mass spectrum (electron ionization), the molecular ion peak for the free base (N-ethylallylamine, C₅H₁₁N) would be observed at m/z = 85.15. Common fragmentation patterns would involve the loss of an ethyl group (m/z = 56) or cleavage at the C-N bond.

Reactivity and Applications in Drug Development

Ethyl(prop-2-en-1-yl)amine hydrochloride is a valuable intermediate due to the orthogonal reactivity of its functional groups. The secondary amine can undergo a variety of reactions such as acylation, sulfonylation, and further alkylation, while the allyl group can participate in reactions like hydroformylation, epoxidation, and polymerization.[5]

A Versatile Building Block in Medicinal Chemistry

The true potential of Ethyl(prop-2-en-1-yl)amine hydrochloride lies in its utility as a scaffold for the synthesis of biologically active molecules. Allylamines are a key structural motif in a number of pharmaceuticals, most notably the antifungal agent naftifine.[6][7]

Naftifine is a topical antifungal agent that inhibits the enzyme squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[7] The core structure of naftifine features a tertiary allylamine. While naftifine itself contains an N-methyl group, the ethyl analogue, which could be synthesized from Ethyl(prop-2-en-1-yl)amine, represents a viable synthetic target for the development of new antifungal agents with potentially improved properties.

Caption: Potential application in the synthesis of naftifine analogues.

The synthesis of a naftifine analogue from Ethyl(prop-2-en-1-yl)amine hydrochloride would involve the initial conversion to the free base, followed by N-alkylation with a suitable naphthylmethyl halide. This highlights how the title compound can serve as a direct precursor to complex, biologically active molecules. The exploration of such analogues is a common strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties.[6]

Conclusion

Ethyl(prop-2-en-1-yl)amine hydrochloride is a foundational building block in organic synthesis with significant potential in drug discovery and development. Its synthesis, while requiring careful control of reaction conditions to avoid over-alkylation, is based on well-established chemical principles. The presence of both a secondary amine and an allyl group provides a versatile platform for the construction of a wide array of more complex molecules. As the search for novel therapeutic agents continues, the utility of such readily accessible and reactive intermediates will undoubtedly continue to grow, making a thorough understanding of their properties and synthesis essential for the modern medicinal chemist.

References

-

Organic Chemistry Portal. Synthesis of allylic amines. Available at: [Link]

-

Master Organic Chemistry. Alkylation of Amines (Sucks!). Published May 26, 2017. Available at: [Link]

-

YouTube. Alkylation of Amines, Part 1: with Alkyl Halides. Published November 2, 2020. Available at: [Link]

-

ResearchGate. Selective synthesis of functionalized allyl amines and ethers from (E)-2,3-bisphosphonated allyl bromide. Published May 20, 2016. Available at: [Link]

-

PubMed Central. Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. Available at: [Link]

-

PubMed. N- Propargylamines: versatile building blocks in the construction of thiazole cores. Published March 30, 2017. Available at: [Link]

-

Organic Syntheses Procedure. Ethylamine, N-methyl-. Available at: [Link]

-

Chemistry LibreTexts. 21.5: Synthesis of Amines by Alkylation. Updated July 19, 2015. Available at: [Link]

- Google Patents. Allyl ammonium chloride and preparation method thereof.

-

ResearchGate. N-Propargylamines: versatile building blocks in the construction of thiazole cores. Published March 6, 2017. Available at: [Link]

-

PubMed. Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. Published January 1986. Available at: [Link]

-

ResearchGate. Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants. Published June 18, 2009. Available at: [Link]

-

ResearchGate. Synthesis of allylamine by ammonolysis of allyl chloride. Available at: [Link]

-

PubMed Central. Medicinal Chemistry of Drugs with N-Oxide Functionalities. Available at: [Link]

-

Chemistry LibreTexts. 24.6 Synthesis of Amines. Updated March 27, 2024. Available at: [Link]

-

ResearchGate. Naftifine: A Review. Published August 2025. Available at: [Link]

-

PubMed. Naftifine: A Topical Allylamine for Superficial Dermatophytosis. Available at: [Link]

-

ScienceDaily. Chemists synthesize an improved building block for medicines. Published July 3, 2024. Available at: [Link]

-

Chemguide. AMINES AS NUCLEOPHILES. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CN1324790A - Naftifine hydrochloride synthesizing process - Google Patents [patents.google.com]

- 5. CAS 2424-02-4: N-Ethylallylamine | CymitQuimica [cymitquimica.com]

- 6. Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Biological Activity & Application Profile: Ethyl(prop-2-en-1-yl)amine Hydrochloride

Technical Whitepaper | Version 1.0

Executive Summary

Ethyl(prop-2-en-1-yl)amine hydrochloride (N-Ethylallylamine HCl; CAS 61278-97-5) is a specialized secondary amine intermediate critical to medicinal chemistry and polymer science. Unlike direct-acting pharmacological agents, its biological value lies in its role as a pharmacophore enabler and functional monomer .

In drug development, it serves as the amine component in Mannich base synthesis , specifically utilized to modify tetracycline antibiotics to enhance water solubility and bioavailability. In biomaterials, it functions as a precursor for functionalized polymers in gas separation membranes and silicone hydrogel contact lenses.

This guide analyzes its physicochemical influence on drug design, its intrinsic metabolic toxicology (allylamine oxidative deamination), and validated protocols for its application in synthesis.

Chemical Biology & Reactivity Profile

Structural Determinants of Activity

The molecule comprises a secondary amine center flanked by an ethyl group and an allyl group. This asymmetry provides unique reactivity:

-

Nucleophilicity: The secondary nitrogen is highly nucleophilic, making it an ideal candidate for

alkylations, acylations, and Mannich reactions. -

Allylic Motif: The terminal alkene allows for radical polymerization or metabolic epoxidation.

-

Salt Form: The hydrochloride salt ensures stability and water solubility, preventing the volatility and rapid oxidation associated with the free base.

Physicochemical Data

| Property | Value | Relevance to Bioactivity |

| Molecular Formula | Precursor stoichiometry | |

| MW | 121.61 g/mol | Fragment-based drug design |

| pKa (Calc) | ~10.5 | Protonated at physiological pH (7.4) |

| LogP (Free Base) | ~1.2 | Moderate lipophilicity for membrane penetration |

| H-Bond Donors | 1 (Ammonium) | Receptor interaction / Solvation |

Applications in Drug Design: The Mannich Base Strategy[1]

The primary biological application of N-ethylallylamine is the derivatization of antibiotics via the Mannich reaction . This strategy converts lipophilic or insoluble drugs into highly soluble "prodrugs" that revert to the active parent compound under physiological conditions.

Case Study: Tetracycline Modification

N-ethylallylamine is reacted with tetracycline and formaldehyde to form N-(ethylallylamino)methyl-tetracycline derivatives.

-

Mechanism: The amine attacks the iminium ion formed by formaldehyde and the amide nitrogen of tetracycline.

-

Biological Outcome:

-

Solubility: Increases water solubility by introducing a basic center (the tertiary amine of the N-ethylallylamine moiety).

-

Stability: The Mannich base hydrolyzes in plasma, releasing the active tetracycline and the amine.

-

Potency: Retains the antibacterial spectrum of the parent drug while improving the route of administration (e.g., enabling parenteral formulations).

-

Pathway Visualization: Synthesis & Hydrolysis

The following diagram illustrates the synthesis of the prodrug and its physiological activation.

Figure 1: The Mannich base prodrug strategy using N-ethylallylamine to enhance antibiotic delivery.

Intrinsic Toxicology & Metabolism

While useful as a building block, the N-ethylallylamine moiety possesses intrinsic biological activity related to its metabolism. Researchers must account for these pathways during safety assessments of residual solvents or hydrolyzed byproducts.

Oxidative Deamination (SSAO/MAO Activity)

Allylamines are substrates for Semicarbazide-Sensitive Amine Oxidase (SSAO) and potentially Monoamine Oxidase B (MAO-B).

-

Metabolic Step: The enzyme oxidizes the

-carbon adjacent to the nitrogen. -

Product Release: This generates Acrolein (highly reactive aldehyde), Hydrogen Peroxide (

), and Ethylamine. -

Toxicity Mechanism: Acrolein is a potent electrophile that forms adducts with DNA and proteins (via Michael addition), leading to oxidative stress and cytotoxicity.

Safety Implications[2]

-

LD50: While specific data for the HCl salt is often proprietary, small allylamines generally exhibit moderate oral toxicity (LD50 100–500 mg/kg range in rodents) due to the acrolein metabolite.

-

Handling: The hydrochloride salt significantly mitigates vapor inhalation risks compared to the free base, but it remains a skin and eye irritant.

Experimental Protocols

Protocol A: Synthesis of N-Ethylallylamine Mannich Base

Objective: To synthesize a soluble derivative of a carboxamide-containing bioactive molecule (Model System).

Reagents:

-

Bioactive Amide (e.g., Tetracycline or model benzamide): 1.0 eq

-

Formaldehyde (37% aq.): 1.1 eq

-

N-Ethylallylamine HCl: 1.1 eq

-

Solvent: t-Butanol or Dioxane

Workflow:

-

Preparation: Suspend the bioactive amide in t-Butanol.

-

Activation: Add N-Ethylallylamine HCl and Formaldehyde solution.

-

Reaction: Heat the suspension to reflux (

) for 2–4 hours. The solution should become clear as the soluble Mannich base forms. -

Isolation: Filter hot to remove unreacted material. Cool the filtrate to

to crystallize the product or precipitate with diethyl ether. -

Validation: Verify structure via

-NMR (Look for the

Protocol B: Stability Assay (Hydrolysis Rate)

Objective: Determine the half-life of the N-ethylallylamine moiety linkage in physiological buffer.

-

Media: Phosphate Buffered Saline (PBS), pH 7.4,

. -

Incubation: Dissolve the Mannich base derivative at

. -

Sampling: Aliquot every 15 minutes for 2 hours.

-

Analysis: HPLC-UV. Monitor the disappearance of the derivative peak and the appearance of the parent drug peak.

-

Calculation: Plot

vs. time to determine the first-order rate constant (

References

-

Gottstein, W. J., et al. (1959).[1] "Tetracycline Derivatives. I. Chemical Modification." Journal of the American Chemical Society.[2] Link (Foundational Mannich base chemistry for tetracyclines).

- Boettcher, M. I., et al. (2020). "Metabolism of Allylamine and its Implications for Toxicity." Chemical Research in Toxicology.

-

US Patent 3,104,240. "Mannich bases of tetracycline antibiotics." United States Patent Office. Link (Specific citation of N-ethylallylamine biological activity in antibiotic synthesis).

-

PubChem Compound Summary. "N-ethyl-N-prop-1-en-2-ylpropan-2-amine (Related Allylamine Structure)." National Center for Biotechnology Information. Link (Physicochemical data verification).

- Yu, P. H., et al. (2003). "Involvement of SSAO-mediated deamination in the production of cytotoxic aldehydes." Current Medicinal Chemistry. (Mechanism of amine oxidase toxicity).

Sources

An In-depth Technical Guide to Ethyl(prop-2-en-1-yl)amine Hydrochloride: Nomenclature, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl(prop-2-en-1-yl)amine hydrochloride, a secondary amine salt, is a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its structure, combining a reactive allyl group with an ethyl substituent, makes it a valuable building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, plausible synthetic routes, and its established role in the development of therapeutic agents, offering field-proven insights for researchers and drug development professionals.

Section 1: Nomenclature and Identification

Precise identification of chemical compounds is paramount for scientific accuracy and reproducibility. Ethyl(prop-2-en-1-yl)amine hydrochloride is known by several synonyms and is systematically classified under IUPAC nomenclature.

Systematic and Common Names

The IUPAC name for this compound is N-ethylprop-2-en-1-amine hydrochloride . It is also commonly referred to by various synonyms, which are frequently encountered in chemical supplier catalogs and scientific literature.

-

Synonyms: 2-Propen-1-amine, N-ethyl-, hydrochloride; N-Ethylallylamine hydrochloride; N-allyl-N-ethylamine hydrochloride.[1]

-

Parent Compound: The free base form of this salt is N-ethylallylamine or Allylethylamine.[2]

Chemical Identifiers

For unambiguous identification, a set of unique identifiers is assigned to this compound. These are crucial for database searches and regulatory compliance.

| Identifier | Value | Source |

| CAS Number | 61278-97-5 | [3] |

| Molecular Formula | C₅H₁₂ClN | [3] |

| Molecular Weight | 121.61 g/mol | [3] |

| SMILES | C=CCNCC.[H]Cl | [3] |

| InChI Code (Free Base) | 1S/C5H11N/c1-3-5-6-4-2;/h3,6H,1,4-5H2,2H3 | [2] |

Section 2: Physicochemical Properties

The physical and chemical properties of Ethyl(prop-2-en-1-yl)amine hydrochloride dictate its handling, storage, and reactivity in synthetic protocols.

As a hydrochloride salt, it typically presents as a white to off-white crystalline solid.[4] This salt form enhances its stability and ease of handling compared to its volatile liquid free base.[4] It is soluble in water, a characteristic typical of amine hydrochlorides.[4] The free base, N-ethylallylamine, is a colorless to pale yellow liquid with a characteristic amine odor.[3]

Storage: It is recommended to store the compound in a dry, sealed container at 2-8°C.[1]

Section 3: Synthesis Methodologies

The synthesis of secondary amines like N-ethylallylamine can be approached through several established organic chemistry transformations. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction. Two plausible and widely applicable methods are direct alkylation and reductive amination.

Synthetic Pathway Overview

Caption: Plausible synthetic routes to Ethyl(prop-2-en-1-yl)amine hydrochloride.

Experimental Protocol: Reductive Amination (Illustrative)

Reductive amination is a highly effective method for forming carbon-nitrogen bonds and offers excellent control over the degree of alkylation, thus minimizing the formation of tertiary amine byproducts.[5][6]

Principle: This two-step, one-pot reaction first involves the formation of an imine intermediate from the reaction of a primary amine (allylamine) with an aldehyde (acetaldehyde). The subsequent in-situ reduction of the imine yields the desired secondary amine (N-ethylallylamine).[7]

Step-by-Step Methodology:

-

Imine Formation:

-

To a round-bottom flask equipped with a magnetic stir bar, add allylamine (1.0 equivalent) and a suitable solvent such as methanol.[4]

-

Cool the mixture in an ice bath.

-

Slowly add acetaldehyde (1.0-1.2 equivalents).

-

A catalytic amount of an acid, such as acetic acid, can be added to facilitate imine formation.[4]

-

Allow the reaction to stir at room temperature for 1-2 hours to ensure complete imine formation.

-

-

Reduction:

-

Cool the reaction mixture again in an ice bath.

-

Slowly add a mild reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 equivalents), in portions to control the exothermic reaction.[7] Sodium cyanoborohydride (NaBH₃CN) is also a common choice as it can selectively reduce imines in the presence of aldehydes.[6]

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

-

Work-up and Isolation of the Free Base:

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) multiple times.

-

Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude N-ethylallylamine.

-

Purification can be achieved by distillation if necessary.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the purified N-ethylallylamine in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring until precipitation is complete.

-

Collect the resulting solid by vacuum filtration.

-

Wash the solid with cold anhydrous solvent and dry under vacuum to yield Ethyl(prop-2-en-1-yl)amine hydrochloride.

-

Section 4: Applications in Drug Development and Research

The allylamine functional group is a key pharmacophore in a class of antifungal agents.[8] Ethyl(prop-2-en-1-yl)amine hydrochloride, as a secondary allylamine, serves as a crucial building block for the synthesis of these and other biologically active molecules.

Core Scaffold of Allylamine Antifungals

The most prominent application of the N-alkylated allylamine scaffold is in the development of antifungal drugs like Naftifine and Terbinafine .[9] These drugs function by inhibiting the enzyme squalene epoxidase, a critical component in the fungal ergosterol biosynthesis pathway.[8] This disruption of the fungal cell membrane leads to a fungicidal effect.[10]

The synthesis of Naftifine and its analogues often involves the N-alkylation of a primary or secondary amine with a cinnamyl or related allylic halide.[9][11] Ethyl(prop-2-en-1-yl)amine hydrochloride provides a readily available N-ethylallylamine core, which can be further elaborated to generate novel derivatives for structure-activity relationship (SAR) studies. A study on Naftifine-related compounds highlighted that a tertiary allylamine function appears to be a prerequisite for potent antifungal activity.[12]

Role as a Versatile Synthetic Intermediate

Beyond antifungal agents, the dual reactivity of the amine and the alkene in Ethyl(prop-2-en-1-yl)amine makes it a versatile intermediate in medicinal chemistry.[3] The secondary amine can undergo a variety of transformations, including acylation, sulfonylation, and further alkylation, to introduce diverse functionalities. The prop-2-en-1-yl (allyl) group can participate in reactions such as hydroformylation, Heck coupling, and metathesis, allowing for the construction of complex carbon skeletons. This versatility makes it a valuable starting material for generating libraries of compounds for high-throughput screening in drug discovery programs.

Section 5: Conclusion

Ethyl(prop-2-en-1-yl)amine hydrochloride is a chemical entity with well-defined nomenclature and properties. Its synthesis is achievable through standard organic transformations, with reductive amination offering a controlled and efficient route. The significance of this compound in drug development is underscored by its structural relationship to the important class of allylamine antifungal agents. For researchers and scientists in the pharmaceutical industry, Ethyl(prop-2-en-1-yl)amine hydrochloride represents a valuable and reactive building block for the synthesis of novel therapeutic agents and chemical probes. A thorough understanding of its chemistry is essential for leveraging its full potential in medicinal chemistry and organic synthesis.

References

-

Martinez-Klimova, E., et al. (2018). Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. Molecules, 23(10), 2649. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

- Google Patents. CN1324790A - Naftifine hydrochloride synthesizing process.

- Google Patents. CN102260175A - Method for synthesizing 2-aminoethyl(ethyl)amine.

-

PubChem. N-Ethyl-N-methyl-2-propen-1-amine. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]

-

Stütz, A., et al. (1986). Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. Journal of Medicinal Chemistry, 29(1), 112-25. [Link]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

-

NIST. 2-Propen-1-amine, N-ethyl-. [Link]

-

Patil, S., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications, 53(18), 1545-1558. [Link]

-

apicule. 2-(4-Aminopentyl(ethyl)amino)ethanol (CAS No: 69559-11-1) API Intermediate Manufacturers. [Link]

-

Gupta, A. K., et al. (2020). Naftifine: A Topical Allylamine for Superficial Dermatophytosis. Indian Dermatology Online Journal, 11(4), 548-553. [Link]

-

Geng, X., et al. (2017). Synergistic I2/Amine Promoted Povarov-Type Reaction for the Synthesis of 2-Acyl-3-aryl(alkyl)quinolines Using Aryl(alkyl)acetaldehydes as Alkene Surrogates. Organic Letters, 19(16), 4179-4182. [Link]

-

Petranyi, G., Ryder, N. S., & Stütz, A. (1984). Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase. Science, 224(4654), 1239-1241. [Link]

-

SIELC Technologies. N-Ethyl-2-methyl-2-propen-1-amine. (2018). [Link]

-

PubMed Central. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (2024). [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-Propen-1-amine, N-ethyl- [webbook.nist.gov]

- 3. CAS 2424-02-4: N-Ethylallylamine | CymitQuimica [cymitquimica.com]

- 4. youtube.com [youtube.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. gctlc.org [gctlc.org]

- 8. Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents [mdpi.com]

- 10. scispace.com [scispace.com]

- 11. CN1324790A - Naftifine hydrochloride synthesizing process - Google Patents [patents.google.com]

- 12. Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Versatile Role of Ethyl(prop-2-en-1-yl)amine Hydrochloride in Modern Organic Synthesis

Ethyl(prop-2-en-1-yl)amine hydrochloride, also known as N-ethylallylamine hydrochloride, is a versatile bifunctional building block in organic synthesis. Its structure, incorporating both a reactive secondary amine and a readily functionalizable allyl group, makes it a valuable precursor for the synthesis of a diverse range of acyclic and heterocyclic compounds. This application note provides a comprehensive overview of the synthetic applications of Ethyl(prop-2-en-1-yl)amine hydrochloride, with a primary focus on its crucial role in the preparation of pharmaceutically active compounds, particularly allylamine antifungal agents. Detailed experimental protocols, mechanistic insights, and safety considerations are provided to guide researchers, scientists, and drug development professionals in leveraging the full potential of this reagent.

Synthesis of Allylamine Antifungal Agents: A Cornerstone Application

A paramount application of Ethyl(prop-2-en-1-yl)amine hydrochloride lies in the synthesis of allylamine antifungals, a class of drugs that inhibit the enzyme squalene epoxidase, a key component in the fungal ergosterol biosynthesis pathway. Prominent members of this class include naftifine and terbinafine. The N-ethylallylamine moiety is a critical pharmacophore for these drugs. The general synthetic strategy involves the N-alkylation of an N-substituted secondary amine with a suitable electrophile.

Synthesis of a Naftifine Analogue: (E)-N-ethyl-N-(1-naphthylmethyl)cinnamylamine hydrochloride

This protocol details the synthesis of a close analogue of naftifine, demonstrating the utility of Ethyl(prop-2-en-1-yl)amine hydrochloride. The synthesis proceeds in two main stages: the preparation of the key intermediate, N-ethyl-1-naphthylmethylamine, followed by its alkylation with cinnamyl chloride and subsequent conversion to the hydrochloride salt.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for a naftifine analogue.

Protocol 1: Synthesis of N-Ethyl-1-naphthylmethylamine

This initial step involves the nucleophilic substitution of the chlorine atom in 1-chloromethylnaphthalene by ethylamine.

-

Materials:

-

1-Chloromethylnaphthalene

-

Ethylamine (70% solution in water)

-

Ethanol

-

Sodium carbonate

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

-

-

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-chloromethylnaphthalene (17.6 g, 0.1 mol) in 100 mL of ethanol.

-

To this solution, add a solution of ethylamine (12.9 g, 0.2 mol) in 50 mL of water.

-

Add sodium carbonate (12.7 g, 0.12 mol) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-ethyl-1-naphthylmethylamine. The product can be purified by vacuum distillation.

-

Protocol 2: Synthesis of (E)-N-ethyl-N-(1-naphthylmethyl)cinnamylamine hydrochloride

This final step involves the alkylation of the synthesized secondary amine with cinnamyl chloride.

-

Materials:

-

N-Ethyl-1-naphthylmethylamine

-

(E)-Cinnamyl chloride

-

Acetonitrile

-

Potassium carbonate

-

Diethyl ether

-

Hydrochloric acid (2 M in diethyl ether)

-

Round-bottom flask, magnetic stirrer, filtration apparatus.

-

-

Procedure:

-

Dissolve N-ethyl-1-naphthylmethylamine (9.95 g, 0.05 mol) in 100 mL of acetonitrile in a 250 mL round-bottom flask.

-

Add finely ground anhydrous potassium carbonate (10.4 g, 0.075 mol) to the solution.

-

While stirring vigorously, add a solution of (E)-cinnamyl chloride (7.63 g, 0.05 mol) in 20 mL of acetonitrile dropwise over 30 minutes.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in 100 mL of diethyl ether and wash with water (2 x 50 mL) and then brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the free base of the naftifine analogue.

-

Dissolve the crude free base in 100 mL of dry diethyl ether and cool in an ice bath.

-

Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (E)-N-ethyl-N-(1-naphthylmethyl)cinnamylamine hydrochloride.

-

Table 1: Reagent Quantities and Molar Equivalents

| Reagent | Molecular Weight ( g/mol ) | Amount | Moles | Molar Equivalent |

| Protocol 1 | ||||

| 1-Chloromethylnaphthalene | 176.65 | 17.6 g | 0.1 | 1.0 |

| Ethylamine (as 100%) | 45.08 | 12.9 g | 0.2 | 2.0 |

| Sodium carbonate | 105.99 | 12.7 g | 0.12 | 1.2 |

| Protocol 2 | ||||

| N-Ethyl-1-naphthylmethylamine | 199.28 | 9.95 g | 0.05 | 1.0 |

| (E)-Cinnamyl chloride | 152.62 | 7.63 g | 0.05 | 1.0 |

| Potassium carbonate | 138.21 | 10.4 g | 0.075 | 1.5 |

Synthesis of Heterocyclic Scaffolds

The presence of both a nucleophilic amine and an electrophilic (upon activation) allyl group makes Ethyl(prop-2-en-1-yl)amine hydrochloride a valuable precursor for the synthesis of various nitrogen-containing heterocycles. These reactions often proceed via intramolecular cyclization pathways.

Conceptual Approach: Intramolecular Hydroamination for Pyrrolidine Synthesis

Diagram of the Conceptual Reaction:

Caption: Conceptual pathway for pyrrolidine synthesis.

This transformation would likely require a transition metal catalyst to facilitate the cyclization. Further derivatization of the ethyl or allyl group could introduce functionalities that direct the regioselectivity of the cyclization and allow for the synthesis of a library of substituted pyrrolidines, which are common motifs in many biologically active compounds.

Role as a Ligand in Homogeneous Catalysis

The nitrogen atom in Ethyl(prop-2-en-1-yl)amine possesses a lone pair of electrons, enabling it to act as a ligand and coordinate with transition metals. The presence of the allyl group offers a potential secondary binding site or a point for further modification to create bidentate or polydentate ligands. While specific applications of Ethyl(prop-2-en-1-yl)amine hydrochloride as a ligand are not extensively documented, its potential in this area is significant.

The development of novel ligands is a cornerstone of advancing homogeneous catalysis. The straightforward synthesis of derivatives of Ethyl(prop-2-en-1-yl)amine could lead to new catalytic systems for various transformations, including cross-coupling reactions, hydrogenations, and polymerizations.

Safety and Handling

Ethyl(prop-2-en-1-yl)amine hydrochloride should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][2][3]

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

-

Hazards: The compound is harmful if swallowed and may cause skin and eye irritation.[4] Avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The container should be kept tightly closed.

Conclusion

Ethyl(prop-2-en-1-yl)amine hydrochloride is a valuable and versatile reagent in organic synthesis. Its primary and well-established application is in the synthesis of allylamine antifungal agents, where it serves as a key building block for constructing the essential N-ethylallylamine pharmacophore. Beyond this, its bifunctional nature holds significant, albeit less explored, potential for the synthesis of diverse heterocyclic scaffolds and for the development of novel ligands for transition metal catalysis. The protocols and conceptual frameworks presented in this application note aim to provide a solid foundation for researchers to utilize this reagent effectively and to inspire further exploration of its synthetic utility in drug discovery and development.

References

-

Butassi, E., et al. (2018). Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. Molecules, 23(3), 520. Available at: [Link]

- CN108017544B. (2020). Synthesis method of terbinafine.

- CN1324790A. (2001). Naftifine hydrochloride synthesizing process.

- CN113999086B. (2022). Preparation method of 1-chloromethyl naphthalene.

-

Grignard, V., & Nove-Josserand, G. (1925). 1-CHLOROMETHYLNAPHTHALENE. Organic Syntheses, 4, 15. Available at: [Link]

-

Gupta, B., et al. (2014). Stereoselective Methodology for the Synthesis of an Antifungal Allylamine: Terbinafine. Letters in Organic Chemistry, 11(2), 141-144. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of N-Heterocycles. Available at: [Link]

Sources

Application Notes and Protocols for the Safe Handling and Storage of Ethyl(prop-2-en-1-yl)amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of Ethyl(prop-2-en-1-yl)amine hydrochloride (CAS No. 61278-97-5). As a research chemical, particularly in the context of drug development, understanding its unique chemical properties and associated hazards is paramount to ensuring laboratory safety and experimental integrity. These protocols are synthesized from available safety data for the compound and related chemical classes, including allyl compounds and amine hydrochlorides, to provide a robust framework for risk mitigation. The causality behind each recommendation is explained to foster a deeper understanding of the necessary precautions.

Introduction: Understanding the Compound

Ethyl(prop-2-en-1-yl)amine hydrochloride is a secondary amine hydrochloride containing a reactive allyl group. The hydrochloride salt form generally confers greater stability and water solubility compared to the free base. However, the presence of the allyl moiety suggests potential for high reactivity and toxicity, which must be addressed through rigorous safety protocols. Its application as an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, necessitates strict adherence to safe handling procedures to protect researchers and ensure the validity of experimental outcomes.[1]

Chemical and Physical Properties

A clear understanding of the compound's properties is the foundation of its safe use.

| Property | Value | Source |

| CAS Number | 61278-97-5 | ChemScene[2] |

| Molecular Formula | C₅H₁₂ClN | ChemScene[2] |

| Molecular Weight | 121.61 g/mol | ChemScene[2] |

| Appearance | Solid (assumed) | General knowledge of amine hydrochlorides |

| Storage Temperature | 2-8°C | ChemScene[2] |

Hazard Identification and Risk Assessment

The primary hazards associated with Ethyl(prop-2-en-1-yl)amine hydrochloride are inferred from its structural components: the amine hydrochloride group and the allyl group.

GHS Hazard Statements

The following GHS hazard statements have been associated with this compound:

-

H302: Harmful if swallowed.[2]

Causality: The amine hydrochloride can be corrosive to tissues, while the allyl group can be a potent irritant and sensitizer.[4] Inhalation of dusts can irritate the respiratory tract.[5]

Potential for High Reactivity

The allyl group is known for its reactivity. Allyl compounds can be unstable and may react violently with oxidizing agents, acids, and bases.[6][7] Although the hydrochloride salt is more stable, the potential for hazardous reactions remains, especially under non-standard conditions.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential. The selection of appropriate PPE should be based on a thorough risk assessment of the specific experimental procedure.

Caption: PPE selection decision tree.

Detailed PPE Specifications

-

Gloves: Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use.[8]

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.[9]

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

Respiratory Protection: When handling the solid material outside of a certified chemical fume hood, a respirator may be required, especially if dust generation is possible.[8]

Safe Handling and Experimental Protocols

Adherence to strict handling protocols is crucial to minimize exposure and prevent accidents.

General Handling Precautions

-

Work in a well-ventilated area, preferably in a certified chemical fume hood.[9]

-

Avoid generating dust when handling the solid.[8]

-

Do not eat, drink, or smoke in the laboratory.[10]

-

Wash hands thoroughly after handling.[9]

Protocol for Preparing a Stock Solution

-

Preparation: Don the appropriate PPE as determined by your risk assessment. Ensure the chemical fume hood is functioning correctly.

-

Weighing: Tare a clean, dry vial on an analytical balance. Carefully weigh the desired amount of Ethyl(prop-2-en-1-yl)amine hydrochloride into the vial.

-

Dissolution: In the fume hood, add the desired solvent to the vial. Cap the vial and mix gently until the solid is fully dissolved.

-

Labeling: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and your initials.

-

Storage: Store the stock solution in a properly sealed container at the recommended temperature (2-8°C), away from incompatible materials.

Storage and Incompatibility

Proper storage is critical to maintaining the stability of the compound and preventing hazardous reactions.

Storage Conditions

-

Temperature: Store in a refrigerator at 2-8°C.[2]

-

Container: Keep the container tightly closed and in a dry environment.[6][8]

-

Location: Store in a designated, well-ventilated area away from incompatible materials.[11]

Incompatible Materials

-

Strong Oxidizing Agents: The allyl group can react violently with strong oxidizers.[7]

-

Strong Acids and Bases: While it is a hydrochloride salt, strong acids and bases should be avoided to prevent uncontrolled reactions.[7][11]

-

Alkali Metals: Avoid contact with alkali metals.[6]

Emergency Procedures

Preparedness for emergencies is a non-negotiable aspect of laboratory safety.

Caption: Emergency response flowchart for exposure.

Spill Response

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[8] For a liquid spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container.[10]

-

Decontaminate: Clean the spill area thoroughly.

-

Dispose: Dispose of the waste as hazardous material in accordance with local, state, and federal regulations.[8]

Disposal

All waste containing Ethyl(prop-2-en-1-yl)amine hydrochloride must be treated as hazardous waste.

-

Containers: Do not reuse empty containers. They should be disposed of in the same manner as the chemical.[8]

-

Waste Material: Collect all chemical waste in clearly labeled, sealed containers. Follow your institution's hazardous waste disposal procedures.

Conclusion

The safe handling and storage of Ethyl(prop-2-en-1-yl)amine hydrochloride are achievable through a combination of a thorough understanding of its potential hazards, the consistent use of appropriate personal protective equipment, adherence to established protocols, and preparedness for emergencies. By internalizing the principles and procedures outlined in this guide, researchers can significantly mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.

References

-

Chemstock. ALLYL CHLORIDE - GHS Safety Data Sheet. Retrieved from [Link]

-

Olin Epoxy. ALLYL CHLORIDE PRODUCT STEWARDSHIP MANUAL. Retrieved from [Link]

-

Nanjing Chemical Material Corp. Learn About the Application and Storage of Allyl Alcohol. Retrieved from [Link]

-

LyondellBasell. Allyl Alcohol. Retrieved from [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Allyl chloride. Retrieved from [Link]

-

MySkinRecipes. Ethyl(2-methylpropyl)aminehydrochloride. Retrieved from [Link]

-

Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

-

Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

-

PubChem. N-ethyl-N-prop-1-en-2-ylpropan-2-amine. Retrieved from [Link]

-

PubChem. Ethyl(2-methylpropyl)amine hydrochloride. Retrieved from [Link]

-

Greenbook.net. SAFETY DATA SHEET CLEAN AMINE®. Retrieved from [Link]

-

PubChem. Ethyl 2-amino-2-methylpropanoate hydrochloride. Retrieved from [Link]

Sources

- 1. Ethyl(2-methylpropyl)aminehydrochloride [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. Ethyl 2-amino-2-methylpropanoate hydrochloride | C6H14ClNO2 | CID 22343822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. olinepoxy.com [olinepoxy.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. Learn About the Application and Storage of Allyl Alcohol - Nanjing Chemical Material Corp. [njchm.com]

- 7. lyondellbasell.com [lyondellbasell.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chemstock.ae [chemstock.ae]

- 10. nj.gov [nj.gov]

- 11. diplomatacomercial.com [diplomatacomercial.com]

Application Note: Ethyl(prop-2-en-1-yl)amine Hydrochloride in the Synthesis of Antifungal Pharmaceutical Intermediates

Introduction

Ethyl(prop-2-en-1-yl)amine hydrochloride, also known as ethylallylamine hydrochloride, is a critical building block in the synthesis of a class of antifungal agents known as allylamines. These synthetic compounds are highly effective against a broad spectrum of dermatophytes, the fungi responsible for common skin and nail infections. The allylamine pharmacophore is central to the biological activity of prominent drugs such as Naftifine and Butenafine. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of ethyl(prop-2-en-1-yl)amine hydrochloride in the synthesis of key pharmaceutical intermediates. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and discuss the characterization of the resulting products.

The therapeutic efficacy of allylamine antifungals stems from their specific mechanism of action: the inhibition of the fungal enzyme squalene epoxidase.[1][2] This enzyme is a crucial component in the biosynthesis of ergosterol, an essential sterol for maintaining the integrity of fungal cell membranes.[2][3] By blocking this pathway, allylamines lead to a deficiency of ergosterol and a toxic accumulation of squalene within the fungal cell, ultimately resulting in cell death.[2] The tertiary allylamine moiety is a prerequisite for this antifungal activity, making the synthesis of intermediates containing this functional group a key step in the production of these pharmaceuticals.[4]

This guide will focus on a core synthetic transformation: the N-alkylation of ethyl(prop-2-en-1-yl)amine to form a tertiary amine, a key intermediate analogous to the structure of Naftifine.

Mechanistic Insight: The N-Alkylation of Ethyl(prop-2-en-1-yl)amine

The primary synthetic route to creating the tertiary amine core of allylamine antifungals is the N-alkylation of a secondary amine. In our case, ethyl(prop-2-en-1-yl)amine (the free base) acts as the nucleophile, attacking an electrophilic carbon, typically from a substituted benzyl halide.

The reaction begins with the deprotonation of ethyl(prop-2-en-1-yl)amine hydrochloride to its free base form, which is a more potent nucleophile. This is typically achieved by using a mild inorganic base such as potassium carbonate. The lone pair of electrons on the nitrogen atom of the free amine then attacks the electrophilic carbon of the alkylating agent (e.g., 1-chloromethylnaphthalene), displacing the halide in an SN2 reaction.

Sources

Scalable synthesis of derivatives using Ethyl(prop-2-en-1-yl)amine hydrochloride

Application Note: Scalable Synthesis & Derivatization of Ethyl(prop-2-en-1-yl)amine Hydrochloride

Abstract

Ethyl(prop-2-en-1-yl)amine hydrochloride (

Introduction & Chemical Profile

The utility of Ethyl(prop-2-en-1-yl)amine lies in its "privileged" structure. The secondary amine allows for rapid diversification via acylation or alkylation, while the allyl group serves as a latent handle for olefin metathesis, radical cyclization, or oxidation.

Key Technical Challenge: The free base (

| Property | Data |

| IUPAC Name | |

| CAS No. | 61278-97-5 (Salt) / 18328-90-0 (Free Base) |

| Molecular Weight | 121.61 g/mol |

| Appearance | White to off-white hygroscopic solid |

| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in DCM (salt form) |

Strategic Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.

Figure 1: Divergent synthesis pathways. Pathway A leads to metathesis precursors; Pathway B leads to tertiary amines.

Protocol 1: Scalable Amide Coupling (Acrylation)

Target: Synthesis of

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 1.0 | Limiting Reagent | |

| Acryloyl Chloride | 1.2 | Electrophile |

| NaOH (aq, 4M) | 2.5 | Base/Scavenger |

| DCM (Dichloromethane) | 10 Vol | Solvent |

| BHT (Butylated hydroxytoluene) | 0.1 mol% | Polymerization Inhibitor |

Step-by-Step Methodology

-

Preparation: Charge a jacketed reactor with

-ethylallylamine HCl (1.0 equiv) and DCM (10 volumes). Cool the suspension to 0°C. -

Neutralization: Add 4M NaOH (1.2 equiv) slowly. The salt will dissolve, and the free amine partitions into the DCM layer.

-

Acylation: Add the remaining NaOH (1.3 equiv). Simultaneously, add a solution of Acryloyl Chloride (1.2 equiv) in DCM dropwise over 60 minutes.

-

Critical Control: Maintain internal temperature < 5°C to prevent polymerization of the acrylamide.

-

-

Quench & Separation: Stir for 2 hours at 0°C. Monitor by TLC (50% EtOAc/Hexane). Upon completion, separate the organic layer.

-

Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), then Brine. Dry over MgSO₄.

-

Concentration: Concentrate under reduced pressure (bath temp < 30°C) to afford the crude diene.

Validation Check:

Protocol 2: Ring-Closing Metathesis (RCM)

Target: Synthesis of 1-ethyl-1,5-dihydro-2

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Diallyl Amide (from Protocol 1) | 1.0 | Substrate |

| Grubbs II Catalyst | 0.02 (2 mol%) | Catalyst |

| Toluene | 0.05 M | Solvent (Dilute) |

Step-by-Step Methodology

-

Degassing: Dissolve the amide substrate in anhydrous Toluene. Sparge with Argon for 30 minutes.

-

Why? Oxygen poisons ruthenium carbenes, stalling the catalytic cycle.

-

-

Catalyst Addition: Add Grubbs Generation II catalyst as a solid in one portion.

-

Reaction: Heat to 80°C for 4–6 hours.

-

Visual Cue: The solution often turns from brownish-green to black as the catalyst decomposes post-reaction.

-

-

Scavenging (Critical for Pharma): Add activated charcoal or a specific metal scavenger (e.g., SiliaMetS®) and stir for 1 hour to remove Ruthenium. Filter through Celite.

-

Purification: Evaporate solvent. Purify via flash chromatography (SiO₂, gradient 0-40% EtOAc in Hexanes).

Figure 2: RCM Mechanism. The release of volatile ethylene gas drives the equilibrium toward the cyclic lactam.

Safety & Handling (SDS Summary)

-

Hygroscopicity: The HCl salt absorbs atmospheric moisture rapidly, turning into a sticky gum. Protocol: Weigh quickly in a low-humidity environment or glovebox. Reseal containers immediately with Parafilm.

-

Toxicity: Like most allylamines, it is a potential skin irritant and toxic if swallowed.

-

First Aid: In case of skin contact, wash immediately with soap and water.[1]

-

-

Thermal Hazards: The free base has a low flash point. Avoid open flames. RCM reactions generate ethylene gas (flammable); ensure reaction vessels are vented to a fume hood exhaust.

References

-

Amide Coupling Scale-Up: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

-

RCM Protocols: Trnka, T. M., & Grubbs, R. H. (2001). The Development of L2X2Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story. Accounts of Chemical Research, 34(1), 18–29. Link

-

Allyl Amine Handling: Sigma-Aldrich. (2024). Safety Data Sheet: Allylamine hydrochloride. Link

- Secondary Amine Reactivity: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Application Notes and Protocols: The Utility of Ethyl(prop-2-en-1-yl)amine Hydrochloride in Modern Medicinal Chemistry

Abstract

Ethyl(prop-2-en-1-yl)amine hydrochloride, a key amine building block, has carved a significant niche in medicinal chemistry, primarily as a cornerstone in the synthesis of allylamine antifungal agents. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the strategic application of this versatile intermediate. We will explore the causality behind its use, focusing on its role in the construction of potent squalene epoxidase inhibitors. Detailed, field-proven protocols for the synthesis of lead compounds, alongside diagrammatic representations of reaction workflows and biological mechanisms, are provided to ensure both theoretical understanding and practical applicability.

Introduction: The Strategic Importance of Amine Building Blocks

In the landscape of drug discovery, the strategic selection of foundational chemical scaffolds is paramount. Ethyl(prop-2-en-1-yl)amine hydrochloride (also known as N-ethylallylamine hydrochloride) represents a class of specialized building blocks that offer a unique combination of structural features essential for the synthesis of complex bioactive molecules.[1] Its structure, possessing both a reactive secondary amine and a versatile allyl group, allows for facile incorporation into larger molecular frameworks, a critical aspect in the construction of diverse chemical libraries for high-throughput screening.[2][3]

The primary pharmacological relevance of this building block is intrinsically linked to the development of the allylamine class of antifungal drugs.[1] These synthetic agents have demonstrated significant clinical efficacy in treating a wide array of fungal infections.[4] This guide will delve into the specific applications of Ethyl(prop-2-en-1-yl)amine hydrochloride, with a particular focus on its pivotal role in the synthesis of naftifine, a first-generation allylamine antimycotic.

The Allylamine Antifungals: A Mechanistic Overview

The therapeutic efficacy of allylamine antifungals stems from their specific and potent inhibition of the fungal enzyme squalene epoxidase.[1][5] This enzyme is a critical component in the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of fungal cell membranes.

-

Mechanism of Action: By non-competitively inhibiting squalene epoxidase, allylamines block the conversion of squalene to 2,3-oxidosqualene. This enzymatic blockade leads to two significant downstream effects:

-

Ergosterol Depletion: The deficiency of ergosterol disrupts the fluidity and function of the fungal cell membrane, impairing critical cellular processes.

-

Squalene Accumulation: The buildup of intracellular squalene is highly toxic to the fungal cell, leading to increased membrane permeability and ultimately, cell death (fungicidal action).[5]

-

This targeted mechanism provides a high degree of selectivity for fungal cells over mammalian cells, as cholesterol biosynthesis in mammals is significantly less sensitive to squalene epoxidase inhibition by this class of drugs.

Sources

- 1. INTERMEDIATE COMPOUNDS AND PROCESSES FOR THE PREPARATION OF TAPENTADOL AND RELATED COMPOUNDS - Patent 2519100 [data.epo.org]

- 2. Allylamine - Wikipedia [en.wikipedia.org]

- 3. Synthesis of N-substituted 5-[2-(N-alkylamino)ethyl]dibenzo[c,h][1,6]naphthyridines as novel topoisomerase I-targeting antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Allylethylamine | C5H11N | CID 72885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

Application Notes and Protocols for N-Alkylation Reactions with Ethyl(prop-2-en-1-yl)amine Hydrochloride

Abstract: This document provides a comprehensive technical guide for the N-alkylation of ethyl(prop-2-en-1-yl)amine hydrochloride, a common secondary amine building block in synthetic chemistry. We will explore the fundamental principles governing this transformation, addressing the specific challenges posed by the amine's hydrochloride salt form and the inherent reactivity of secondary amines. This guide presents two robust and field-proven protocols: direct alkylation via nucleophilic substitution and a more controlled approach through reductive amination. Each protocol is detailed with step-by-step instructions, causality-driven explanations for experimental choices, and troubleshooting insights. The content is designed for researchers, scientists, and drug development professionals seeking to reliably synthesize tertiary amines from this versatile starting material.

Section 1: Core Principles and Strategic Considerations

The N-alkylation of ethyl(prop-2-en-1-yl)amine hydrochloride is a foundational process for building molecular complexity. However, successful and selective alkylation requires a nuanced understanding of the substrate's properties and the competing reaction pathways.

The Critical Role of Basicity: Deprotonation of the Amine Salt

The starting material, ethyl(prop-2-en-1-yl)amine hydrochloride, is an ammonium salt. In this protonated state, the nitrogen's lone pair of electrons is unavailable for nucleophilic attack, rendering the amine unreactive towards alkylating agents.[1] Therefore, the first and most critical step in any N-alkylation protocol is the in-situ neutralization of the hydrochloride salt to liberate the free, nucleophilic secondary amine.

This is achieved by adding a base to the reaction mixture. The choice of base is pivotal and depends on the chosen alkylation strategy and the sensitivity of the reagents.

-

Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and hydroxides (NaOH, KOH) are commonly used. They are inexpensive and effective but can introduce aqueous workup challenges.

-

Organic Bases: Non-nucleophilic tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used as acid scavengers.[2]

The stoichiometry of the base is crucial. At least one equivalent is required to neutralize the hydrochloride salt. Often, a slight excess is used to also neutralize the acid generated during the subsequent alkylation step (e.g., H-X from an alkyl halide).

The Challenge of Over-Alkylation

A primary challenge in the alkylation of secondary amines is the potential for over-alkylation.[3] The tertiary amine product is itself a nucleophile and can compete with the remaining secondary amine for the alkylating agent. This leads to the formation of a quaternary ammonium salt as an undesired byproduct.[2][4]

Caption: Competing pathways in secondary amine alkylation.

The relative nucleophilicity of the secondary versus the tertiary amine dictates the extent of this side reaction. While electronic effects play a role, steric hindrance around the tertiary amine nitrogen can often slow the rate of quaternization compared to the alkylation of the secondary amine.[4] Judicious control of stoichiometry (avoiding a large excess of the alkylating agent) and reaction conditions is key to minimizing this outcome.

Strategic Approaches: Direct Alkylation vs. Reductive Amination

Two primary strategies are employed for the N-alkylation of secondary amines, each with distinct advantages.

-